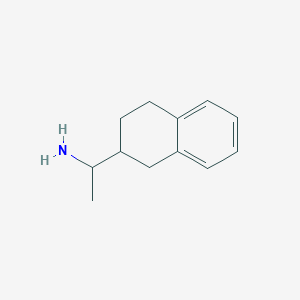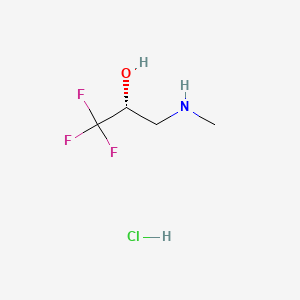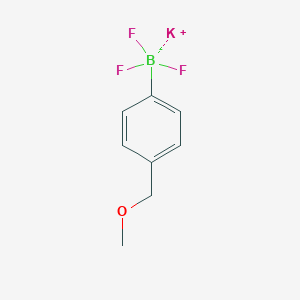
Potassium trifluoro(4-(methoxymethyl)phenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[4-(methoxymethyl)phenyl]boranuide is a chemical compound with the molecular formula C7H7BF3KO. It is commonly used in organic synthesis, particularly in Suzuki Cross-Coupling reactions, where it serves as a potent boronic acid surrogate . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro[4-(methoxymethyl)phenyl]boranuide can be synthesized through the reaction of 4-methoxyphenylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran (THF) under inert conditions .
Industrial Production Methods
In industrial settings, the production of potassium trifluoro[4-(methoxymethyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[4-(methoxymethyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki Cross-Coupling.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Potassium trifluoro[4-(methoxymethyl)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism by which potassium trifluoro[4-(methoxymethyl)phenyl]boranuide exerts its effects involves the formation of a boronate complex with a palladium catalyst. This complex facilitates the transfer of the trifluoroborate group to an organic substrate, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium complex .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Uniqueness
Potassium trifluoro[4-(methoxymethyl)phenyl]boranuide is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other similar compounds. Its methoxymethyl group enhances its solubility and reactivity in various organic solvents, making it a versatile reagent in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H9BF3KO |
|---|---|
Peso molecular |
228.06 g/mol |
Nombre IUPAC |
potassium;trifluoro-[4-(methoxymethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-13-6-7-2-4-8(5-3-7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
Clave InChI |
MTNFBTJKASHXIT-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=C(C=C1)COC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459207.png)
![Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride](/img/structure/B13459214.png)
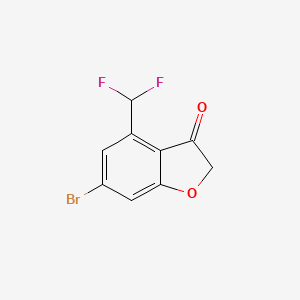
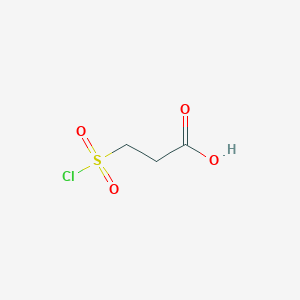
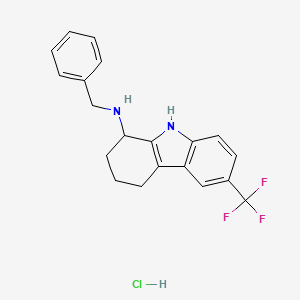
![2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13459228.png)
![Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459238.png)
![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
![6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)
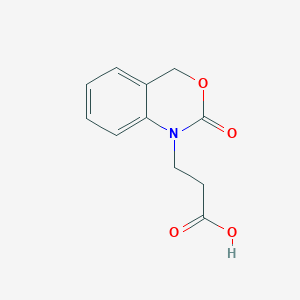
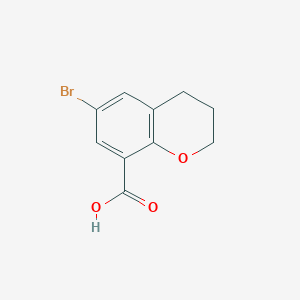
![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
